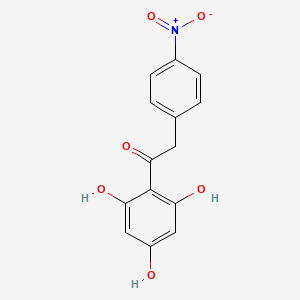
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the condensation of 4-nitrobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the ability of the trihydroxyphenyl group to scavenge free radicals. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
- Ethanone, 2-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)-
- Ethanone, 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- Ethanone, 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-
Comparison: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The trihydroxyphenyl group also enhances its antioxidant activity, making it a valuable compound in medicinal chemistry.
Biological Activity
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-
- Molecular Formula : C15H14N1O5
- Molecular Weight : 286.28 g/mol
This compound features a nitrophenyl group and a trihydroxyphenyl moiety that contribute to its biological activity.
Antioxidant Activity
Research indicates that ethanone derivatives exhibit significant antioxidant properties. In vitro studies have demonstrated their ability to scavenge free radicals effectively. For instance:
- DPPH Scavenging Activity : The IC50 value for ethanone derivatives was found to be lower than standard antioxidants like Trolox and BHA, indicating superior radical-scavenging capabilities.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Ethanone derivatives have been evaluated for their inhibitory effects on PTPs, which play crucial roles in various diseases including cancer and diabetes. Notably:
- PTP1B Inhibition : Compounds similar to ethanone showed IC50 values in the micromolar range, with some exhibiting selectivity towards PTP1B over other phosphatases .
Anticancer Properties
Several studies have explored the anticancer potential of ethanone derivatives. For example:
- Cell Line Studies : Compounds were tested against various cancer cell lines such as K562 (human leukemia) and G361 (skin cancer). Results indicated significant cytotoxic effects with IC50 values suggesting effective proliferation inhibition .
Case Studies
- Study on Antioxidant Effects :
- Evaluation as PTP Inhibitors :
Summary Table of Biological Activities
Properties
CAS No. |
15485-67-3 |
|---|---|
Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11NO6/c16-10-6-12(18)14(13(19)7-10)11(17)5-8-1-3-9(4-2-8)15(20)21/h1-4,6-7,16,18-19H,5H2 |
InChI Key |
JFWOJRCRRTUMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-] |
solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















